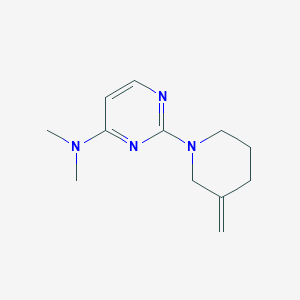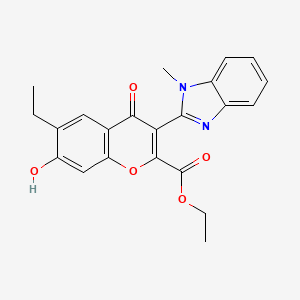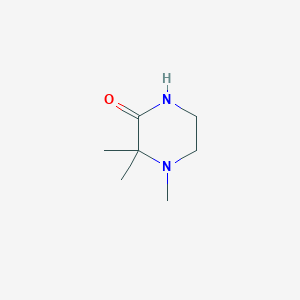![molecular formula C13H12BrN3O2 B2758515 N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428352-56-0](/img/structure/B2758515.png)
N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains an oxazine ring, which is a heterocyclic compound containing one oxygen and one nitrogen atom . It also contains a pyrazole ring, which is a class of organic compounds with a 5-membered aromatic ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazine ring and a pyrazole ring. The positions of these rings and their interactions with the rest of the molecule could influence its properties and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Novel Synthesis Techniques : The compound's analogs have been synthesized using innovative methods, contributing to the development of new synthetic routes and methodologies in organic chemistry. For example, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d][1,3]oxazine derivatives demonstrates the versatility of pyrazole-based compounds in generating structurally diverse heterocycles, which are crucial in medicinal chemistry and materials science (Eleev et al., 2015).
Characterization and Crystallography : The structural elucidation of these compounds, often involving X-ray crystallography, provides critical insights into their molecular geometry, intermolecular interactions, and potential binding modes with biological targets. For instance, the characterization of new cyclization modes leading to the synthesis of pyrazolo[3,2-b][1,3]benzoxazines underlines the importance of structural analysis in understanding reaction mechanisms and optimizing chemical processes (Lisowskaya et al., 2006).
Biological Activities and Applications
Anticancer Properties : Some derivatives of the compound have shown promising in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in developing new anticancer agents (Hassan et al., 2014).
Antimicrobial and Antifungal Activities : The synthesis and evaluation of pyrazolo[1,5-a]pyrimidine and other pyrazole-based derivatives have revealed significant antimicrobial and antifungal activities, suggesting their utility in addressing antibiotic resistance and developing new antimicrobial agents (Mahmoud et al., 2017).
Enzymatic Inhibition : These compounds have also been studied for their ability to inhibit specific enzymes, such as phosphodiesterases, which play crucial roles in various physiological processes. This enzymatic inhibition property opens up possibilities for their use in designing drugs targeting diseases modulated by these enzymes (Senga et al., 1982).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c14-9-3-1-4-10(7-9)15-13(18)11-8-12-17(16-11)5-2-6-19-12/h1,3-4,7-8H,2,5-6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCBUZRWGVHJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)Br)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2758436.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2758438.png)


![(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid](/img/structure/B2758445.png)

![3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide](/img/structure/B2758447.png)


![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2758451.png)

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)